![molecular formula C9H10N2O B1355127 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 86518-06-1](/img/structure/B1355127.png)

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

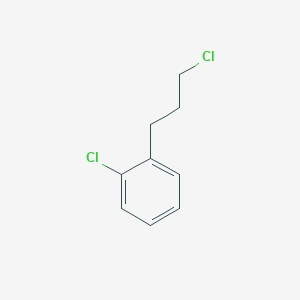

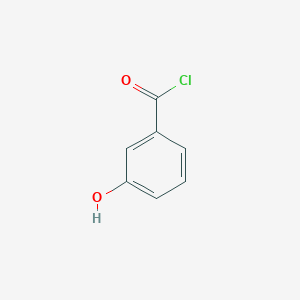

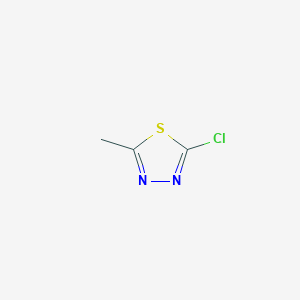

“4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” is a heterocyclic compound . It is a structural motif found in numerous bioactive molecules . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .

Synthesis Analysis

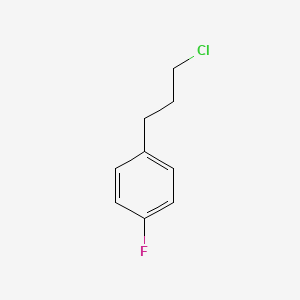

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrole moiety fused to a pyridine nucleus . This forms a bicyclic ring system .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

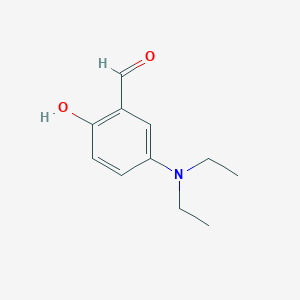

- Synthesis of Pyrrolopyridine Derivatives: The synthesis of pyrrolo[3,2-c]pyridine derivatives, including 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine, has been a subject of research. For instance, Bencková and Krutošíková (1997) discussed the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, which are structurally related to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine (Bencková & Krutošíková, 1997).

Degradation and Stability Studies

- Degradation Kinetics in Aqueous Solutions: Muszalska and Wituła (2005) investigated the degradation kinetics of a structurally similar compound to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine in aqueous solutions. The study provided insights into the stability and degradation patterns of this class of compounds (Muszalska & Wituła, 2005).

Chemical Synthesis Techniques

- Four Component Synthesis: Li et al. (2020) developed a direct and metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues. This method is relevant for the synthesis of compounds like 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine and emphasizes efficient, metal-free reaction conditions (Li, Fan, Qi, & Zhang, 2020).

Spectroscopic and Quantum Studies

- Spectral Analysis and Quantum Studies: Halim and Ibrahim (2022) conducted a detailed study on the spectral analysis and quantum studies of pyrrolo[3,4-b]pyridine derivatives. Their work provides valuable insights into the electronic and photophysical properties of compounds related to 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine (Halim & Ibrahim, 2022).

Pharmaceutical Applications

- Design and Synthesis for Pharmaceutical Use: Bodige et al. (2019) focused on designing and synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for potential pharmaceutical applications. This research indicates the broader application of pyrrolopyridine compounds in drug development (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).

Mécanisme D'action

Target of Action

It’s structurally similar to 1h-pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Based on the structural similarity to 1h-pyrrolo[2,3-b]pyridine derivatives, it can be inferred that these compounds might interact with fgfrs, leading to inhibition of their activity . This interaction could result in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .

Result of Action

Based on the potential inhibitory activity against fgfrs, it can be inferred that this compound might inhibit cell proliferation and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

4-methoxy-1-methylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-4-7-8(11)3-5-10-9(7)12-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVGBFCHKXXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CN=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

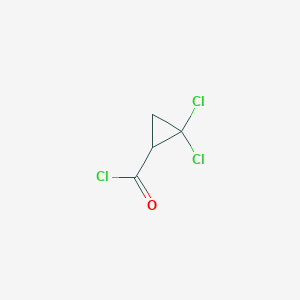

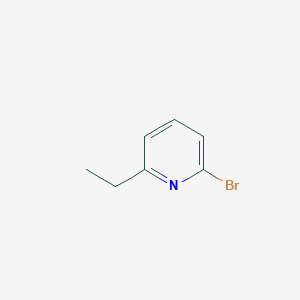

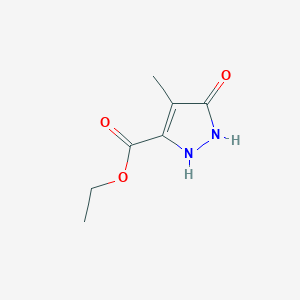

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)